Purine, 6-(phenylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

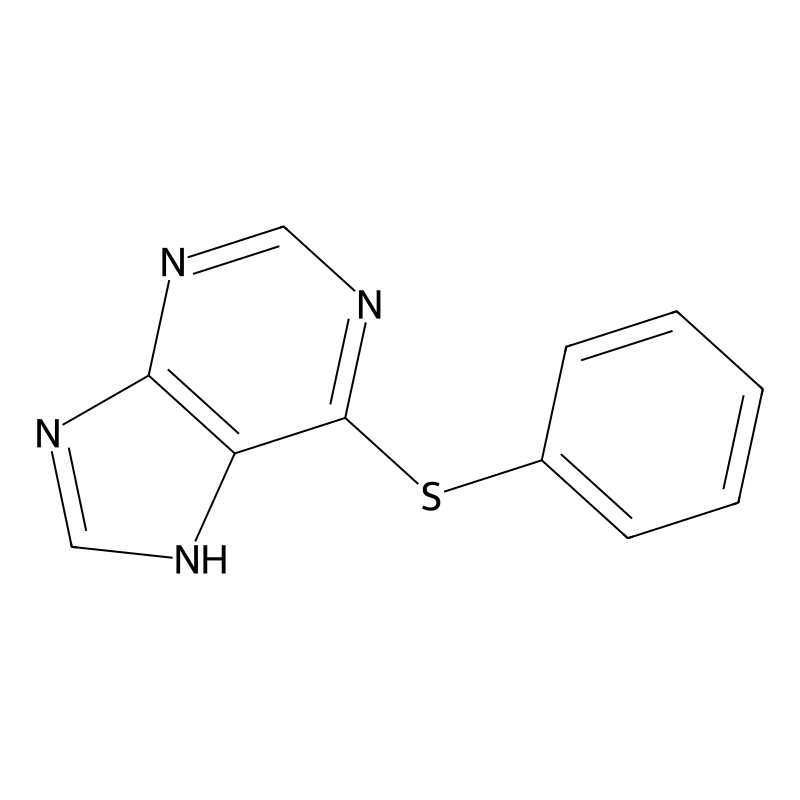

Purine, 6-(phenylthio)- is a sulfur-containing derivative of purine, characterized by the molecular formula . This compound features a phenylthio group attached to the 6-position of the purine ring. It is classified as a heterocyclic aromatic compound and is notable for its potential applications in medicinal chemistry due to its structural properties.

The reactivity of Purine, 6-(phenylthio)- is primarily influenced by the presence of the phenylthio group, which can participate in various chemical transformations. Notably, it can undergo:

- C–H Sulfenylation: This reaction allows for the introduction of additional sulfur-containing groups at specific positions on the purine ring. For instance, studies have shown that C–H sulfenylation at position 8 of purines can yield new derivatives with unique properties .

- Nucleophilic Substitution Reactions: The presence of sulfur enhances nucleophilicity, enabling reactions with electrophiles, such as halogens or carbonyl compounds, leading to further derivatization .

Purine, 6-(phenylthio)- exhibits various biological activities, particularly in the context of antiviral research. While some derivatives have shown promise as potential antiviral agents, this specific compound has been studied for its interactions with biological targets. For example, it has been evaluated for activity against viruses such as herpes simplex virus type 1 (HSV-1), although results indicate only weak activity . Its structural similarity to nucleobases also suggests potential roles in modulating nucleic acid functions.

The synthesis of Purine, 6-(phenylthio)- can be achieved through several methods:

- Direct Sulfenylation: Utilizing electrophilic sulfenylating agents to introduce the phenylthio group at the 6-position of a purine precursor.

- Cross-Coupling Reactions: Employing copper-catalyzed cross-coupling methods to attach arylsulfanyl groups to purine derivatives .

- Functional Group Transformations: Starting from simpler purine derivatives and modifying them through a series of reactions that include halogenation and subsequent substitution with thiophenol or similar reagents .

Purine, 6-(phenylthio)- has several applications in medicinal chemistry and biochemistry:

- Antiviral Research: Its structural characteristics make it a candidate for developing antiviral medications.

- Chemical Probes: Due to its ability to interact with biological molecules, it can serve as a chemical probe in biochemical assays.

- Drug Development: The compound may be explored for its potential in synthesizing new drug candidates targeting various diseases.

Research has indicated that compounds like Purine, 6-(phenylthio)- can influence biological pathways by interacting with proteins involved in viral replication and cellular signaling. Interaction studies often focus on how these compounds can alter conformational states of target proteins or inhibit enzymatic activities associated with viral life cycles .

Several compounds share structural similarities with Purine, 6-(phenylthio)-. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Mercaptopurine | Contains a thiol group at position 6 | Used in cancer therapy as an antimetabolite |

| 8-Phenylthioadenosine | Phenylthio group at position 8 | Potentially active against certain viral infections |

| 7-Deazapurine | Lacks nitrogen at position 7 | Exhibits different biological activity due to structural change |

| 2-Amino-6-arylthio-purines | Substituted at both positions 2 and 6 | Explored for their antiviral properties |

These compounds illustrate variations in biological activity and potential therapeutic applications while highlighting the unique positioning of the phenylthio group in Purine, 6-(phenylthio)-.